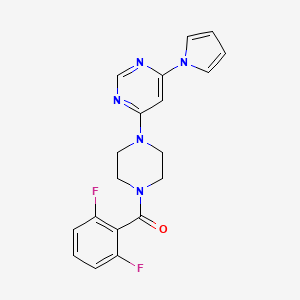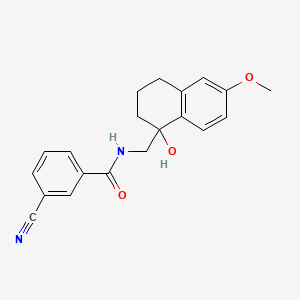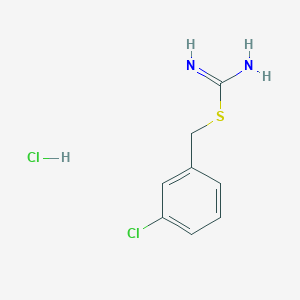
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several structural components that are common in medicinal chemistry, including a pyrrole ring, a pyrimidine ring, a piperazine ring, and a phenyl ring with two fluorine substituents . These components are often found in compounds with diverse biological activities.
Molecular Structure Analysis
The compound’s structure includes a pyrrole ring, which is a five-membered ring with one nitrogen atom; a pyrimidine ring, which is a six-membered ring with two nitrogen atoms; a piperazine ring, which is a six-membered ring with two nitrogen atoms; and a phenyl ring, which is a six-membered carbon ring with two fluorine atoms attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could contribute to its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
The compound "(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone" has been studied for its metabolism and pharmacokinetics. Sharma et al. (2012) examined the disposition of a dipeptidyl peptidase IV inhibitor, closely related to the compound , in rats, dogs, and humans. The study detailed the absorption, metabolism, and routes of elimination of the compound, highlighting its rapid absorption and primary metabolism involving hydroxylation, amide hydrolysis, N-dealkylation, and other metabolic pathways. The study provides a detailed insight into the pharmacokinetic behavior of this class of compounds (Sharma et al., 2012).
Antagonist Properties and Molecular Interaction
Another research avenue involves the molecular interaction of structurally similar compounds with specific receptors. Shim et al. (2002) discussed the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor. The study provided insights into the conformational dynamics of the compound and its binding affinity, contributing to the understanding of the antagonist properties of such compounds (Shim et al., 2002).
Antimicrobial and Anticancer Properties
The potential antimicrobial and anticancer properties of similar compounds have been a significant focus. Hafez et al. (2016) synthesized a series of novel compounds showing promising results against various microbial strains and cancer cell lines, indicating the therapeutic potential of this class of compounds in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Transient Receptor Potential Vanilloid 4 (TRPV4) Antagonists
In the context of pain treatment, Tsuno et al. (2017) identified a series of compounds as selective TRPV4 channel antagonists. These compounds have shown analgesic effects in animal models, suggesting their potential application in pain management (Tsuno et al., 2017).
Synthesis and Characterization
The synthesis and structural characterization of these compounds are crucial for understanding their properties and potential applications. Research by Patel et al. (2011) and others have focused on synthesizing various derivatives and analyzing their structures, which is fundamental for further pharmacological studies (Patel, Agravat, & Shaikh, 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O/c20-14-4-3-5-15(21)18(14)19(27)26-10-8-25(9-11-26)17-12-16(22-13-23-17)24-6-1-2-7-24/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEORQAGXTHZXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2638590.png)
![Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2638591.png)
![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)
![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2638597.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2638602.png)
![2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638603.png)
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile](/img/structure/B2638604.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2638606.png)
